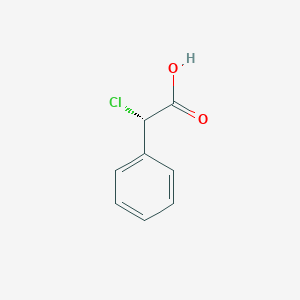
(S)-2-Chloro-2-phenylacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Chloro-2-phenylacetic acid is an organic compound with the molecular formula C8H7ClO2 It is a chiral molecule, meaning it has a non-superimposable mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
(S)-2-Chloro-2-phenylacetic acid can be synthesized through several methods. One common approach involves the chlorination of phenylacetic acid. The reaction typically uses thionyl chloride (SOCl2) as the chlorinating agent. The reaction proceeds under reflux conditions, and the product is purified through recrystallization.
Another method involves the asymmetric synthesis of this compound using chiral catalysts. This approach ensures the production of the desired enantiomer with high enantiomeric excess. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as chiral amines or phosphines.
Industrial Production Methods
On an industrial scale, this compound is produced using similar methods but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Chloro-2-phenylacetic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form 2-hydroxy-2-phenylacetic acid.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4).
Reduction Reactions: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used.
Common Reagents and Conditions
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or alcohol solvents.
Major Products
Substitution: 2-Hydroxy-2-phenylacetic acid.
Oxidation: Benzoylformic acid or benzaldehyde.
Reduction: 2-Phenylethanol or ethylbenzene.
Scientific Research Applications
(S)-2-Chloro-2-phenylacetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as a building block for the synthesis of drugs, particularly those targeting neurological and cardiovascular conditions.
Industry: this compound is used in the production of fine chemicals and as a precursor for the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of (S)-2-Chloro-2-phenylacetic acid depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to various physiological effects. For example, it can inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The molecular targets and pathways involved are still under investigation, but they likely include interactions with proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
Phenylacetic acid: Similar structure but lacks the chlorine atom.
2-Hydroxy-2-phenylacetic acid: Hydroxyl group instead of chlorine.
Benzoylformic acid: Oxidized form of (S)-2-Chloro-2-phenylacetic acid.
Uniqueness
This compound is unique due to its chiral nature and the presence of the chlorine atom, which makes it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions and its potential biological activities further distinguish it from similar compounds.
Properties
IUPAC Name |
(2S)-2-chloro-2-phenylacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,(H,10,11)/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKSGIGXOKHZCQZ-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
amino}piperidin-1-yl)-2-oxoethyl]-1,3-oxazolidin-2-one](/img/structure/B2962784.png)
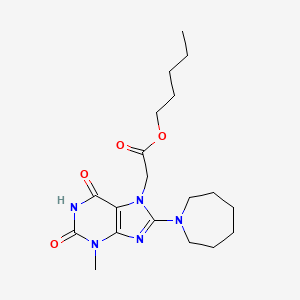
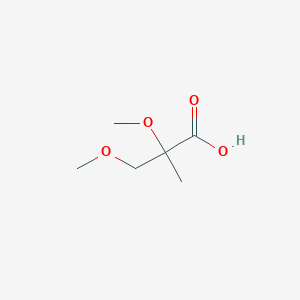
![5-{4H-imidazo[4,5-b]pyridin-2-yl}quinoline](/img/structure/B2962788.png)
![4-(dimethylsulfamoyl)-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide](/img/structure/B2962789.png)
![2-Oxabicyclo[3.1.1]heptan-4-one](/img/structure/B2962790.png)
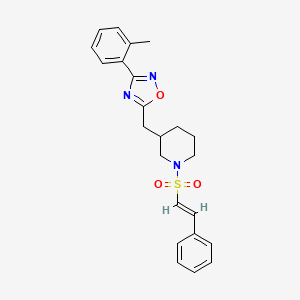
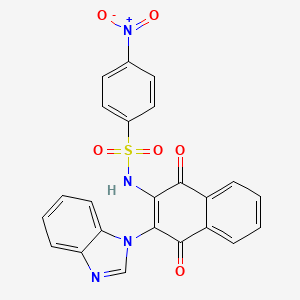
![2-(4-ethoxyphenyl)-4-(3-(trifluoromethyl)benzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2962794.png)
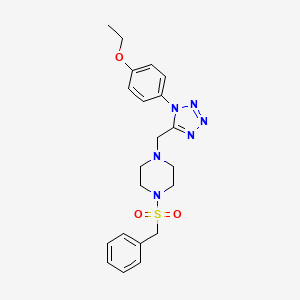
![2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(4-bromophenyl)acetonitrile](/img/structure/B2962796.png)

![2-[(5-{[(4-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B2962800.png)
![2-(4-fluorophenoxy)-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2962806.png)
